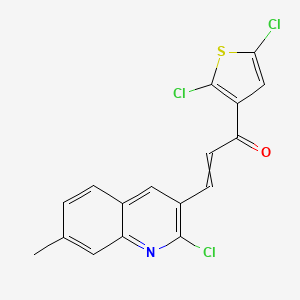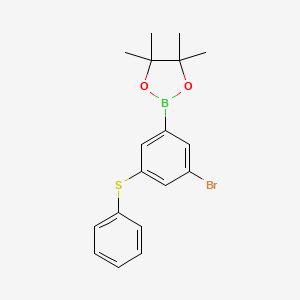![molecular formula C11H9F3INO B12632361 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile CAS No. 920334-22-1](/img/structure/B12632361.png)
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile is an organic compound with the molecular formula C11H9F3INO It is characterized by the presence of an iodo group, a trifluoromethyl group, and a butanenitrile moiety attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy ring can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl or alkyne derivatives.
Applications De Recherche Scientifique
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of the iodo and trifluoromethyl groups can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-Iodo-5-(trifluoromethyl)phenol
Uniqueness
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the iodo and trifluoromethyl groups enhances its utility in various synthetic and research applications compared to similar compounds.
Propriétés
Numéro CAS |
920334-22-1 |
|---|---|
Formule moléculaire |
C11H9F3INO |
Poids moléculaire |
355.09 g/mol |
Nom IUPAC |
4-[2-iodo-5-(trifluoromethyl)phenoxy]butanenitrile |
InChI |
InChI=1S/C11H9F3INO/c12-11(13,14)8-3-4-9(15)10(7-8)17-6-2-1-5-16/h3-4,7H,1-2,6H2 |
Clé InChI |
MRHGZQVILNYJCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)OCCCC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


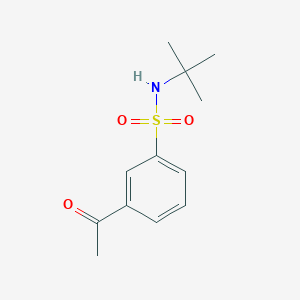
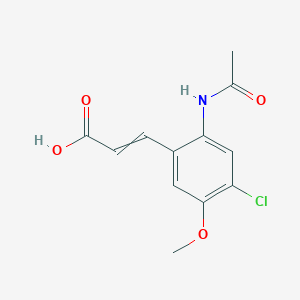
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B12632287.png)
![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)
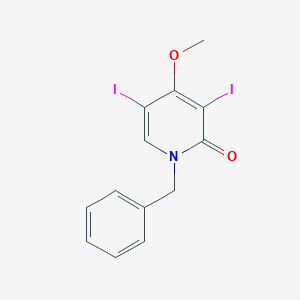
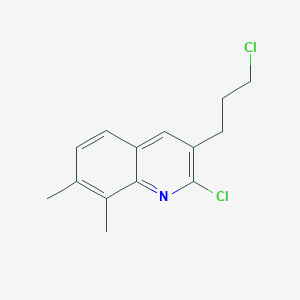
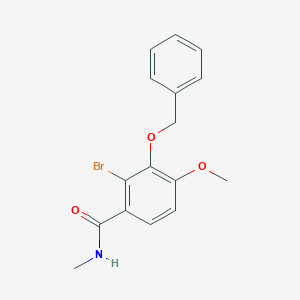
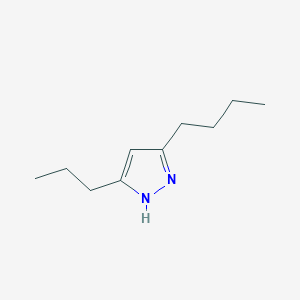
![N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide](/img/structure/B12632338.png)
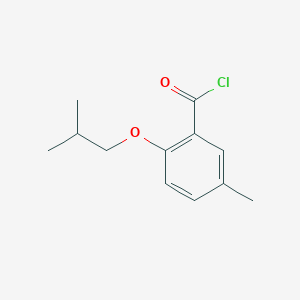
![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)
